molecular formula C6H3I2NO3 B3331752 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid CAS No. 856835-95-5

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid

Cat. No.: B3331752
CAS No.: 856835-95-5
M. Wt: 390.90 g/mol
InChI Key: JVWWGUDNSTYDSU-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3I2NO3 It is characterized by the presence of two iodine atoms, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid typically involves the iodination of pyridine derivatives. One common method includes the reaction of 4-hydroxy-2-pyridinecarboxylic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The iodine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,5-diiodopyridine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-3,5-diiodopyridine-2-methanol.

    Substitution: Formation of 4-amino-3,5-diiodopyridine-2-carboxylic acid or 4-thio-3,5-diiodopyridine-2-carboxylic acid.

Scientific Research Applications

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The iodine atoms contribute to the compound’s reactivity and ability to undergo substitution reactions, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-pyridinedicarboxylic acid: Lacks iodine atoms, making it less reactive in substitution reactions.

    4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Contains a methyl group, which alters its chemical properties and reactivity.

Uniqueness

4-Hydroxy-3,5-diiodopyridine-2-carboxylic acid is unique due to the presence of two iodine atoms, which enhance its reactivity and potential for substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with diverse applications in chemistry, biology, and medicine.

Properties

IUPAC Name

3,5-diiodo-4-oxo-1H-pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO3/c7-2-1-9-4(6(11)12)3(8)5(2)10/h1H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWWGUDNSTYDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)C(=O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704497
Record name 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856835-95-5
Record name 3,5-Diiodo-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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